3-[(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide
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Overview
Description
- This compound has the chemical formula C20H18ClN3O5S and a molecular weight of 435.89 g/mol.
- It features a complex structure with a benzodioxole ring, a benzothiazole moiety, and a hydrazine group.
- The compound’s IUPAC name is 3-[(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type and functional groups present.
- Major products could include derivatives with modified substituents or functional groups.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assessing its pharmacological properties, toxicity, and therapeutic potential.
Industry: Possible applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds. researchers may explore related structures for comparative studies.
Properties
Molecular Formula |
C24H25ClN4O5S |
---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
3-[[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C24H25ClN4O5S/c25-19-13-21-20(33-15-34-21)12-16(19)14-26-29(11-10-23(30)27-17-6-2-1-3-7-17)24-18-8-4-5-9-22(18)35(31,32)28-24/h4-5,8-9,12-14,17H,1-3,6-7,10-11,15H2,(H,27,30)/b26-14+ |
InChI Key |
XMYQIRLQMAGYAY-VULFUBBASA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC5=C(C=C4Cl)OCO5 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC5=C(C=C4Cl)OCO5 |
Origin of Product |
United States |
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